molecular formula C19H20N4O B7357005 6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one

6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one

Cat. No. B7357005
M. Wt: 320.4 g/mol
InChI Key: OGJJVZKPFFBODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one, also known as MPPF, is a selective antagonist for the serotonin 5-HT1A receptor. It has been used in scientific research to study the role of the serotonin system in various physiological and pathological processes.

Mechanism of Action

6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one acts as a selective antagonist for the serotonin 5-HT1A receptor, which is involved in the regulation of various physiological and pathological processes, such as mood, anxiety, pain, and appetite. By blocking the activity of this receptor, this compound can modulate the serotonin system and affect the behavior and physiology of the organism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. Some of the reported effects include changes in serotonin levels, changes in brain activity, alterations in behavior and mood, and modulation of pain and stress responses.

Advantages and Limitations for Lab Experiments

6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one has several advantages for lab experiments, such as its selectivity for the serotonin 5-HT1A receptor, its availability and affordability, and its well-established synthesis and characterization methods. However, it also has some limitations, such as its potential off-target effects, its limited solubility and stability, and its potential toxicity and side effects.

Future Directions

There are several future directions for research on 6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one and its role in the serotonin system. Some of the possible directions include:
- Investigating the effects of this compound on different serotonin receptors and their interactions.
- Developing new this compound derivatives with improved selectivity, potency, and pharmacokinetic properties.
- Studying the effects of this compound on different physiological and pathological processes, such as inflammation, neurodegeneration, and cancer.
- Exploring the potential therapeutic applications of this compound and related compounds in various diseases and disorders.
- Investigating the mechanisms of action and potential side effects of this compound and related compounds in different experimental models and clinical settings.

Synthesis Methods

The synthesis of 6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one involves several steps, including the reaction of 4-methyl-4-phenylpiperidin-1-amine with 6-bromo-3H-pyrido[3,2-d]pyrimidin-4-one to form the intermediate compound, which is then converted to this compound through a series of reactions involving different reagents and solvents.

Scientific Research Applications

6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one has been widely used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes, such as anxiety, depression, pain, and addiction. It has also been used to investigate the effects of different drugs and treatments on the serotonin system.

properties

IUPAC Name

6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-19(14-5-3-2-4-6-14)9-11-23(12-10-19)16-8-7-15-17(22-16)18(24)21-13-20-15/h2-8,13H,9-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJJVZKPFFBODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC3=C(C=C2)N=CNC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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